4-Phenylpyrimidine-2-carboxylic acid
Description
Historical Context and Evolution of Pyrimidine (B1678525) Chemistry
The journey of pyrimidine chemistry began in the 19th century, marked by the isolation and synthesis of key derivatives that laid the groundwork for its recognition as a vital heterocyclic system. Although pyrimidine compounds like alloxan (B1665706) were known to chemists in the early 1800s, a significant breakthrough came in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, from urea (B33335) and malonic acid. The term "pyrimidine" itself was later coined in 1884 by Pinner.
Subsequent research by Albrecht Kossel and Albert Neumann led to the isolation of pyrimidine from calf thymus tissues in 1893, revealing its biological importance. The fundamental structures of several pyrimidine compounds were elucidated by 1868, paving the way for a deeper understanding of their roles in nature, most notably as essential components of nucleic acids.
| Date | Event | Significance |
|---|---|---|
| 1837-1864 | Isolation of various pyrimidine compounds | Initial discovery of pyrimidine-based molecules. mdpi.com |
| 1868 | Recognition of pyrimidine structures | Elucidation of the fundamental heterocyclic ring structure. mdpi.com |
| 1879 | First laboratory synthesis of a pyrimidine (barbituric acid) by Grimaux | Demonstrated the synthetic accessibility of the pyrimidine scaffold. |
| 1884 | The term "pyrimidine" is coined by Pinner | Established the nomenclature for this class of compounds. |
| 1893 | Isolation of pyrimidine from a biological source by Kossel and Neumann | Confirmed the natural occurrence and biological relevance of pyrimidines. |
Significance of Pyrimidine Scaffolds in Heterocyclic Chemistry
The pyrimidine ring is a privileged scaffold in medicinal and heterocyclic chemistry due to its widespread presence in bioactive molecules and its versatile chemical nature. gsconlinepress.com As a fundamental component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. juniperpublishers.com This inherent biological role allows pyrimidine derivatives to readily interact with biomolecules like enzymes and receptors. nih.gov
The significance of the pyrimidine scaffold is underscored by its presence in numerous natural products, including thiamine (B1217682) (vitamin B1), and a vast array of synthetic compounds with therapeutic applications. juniperpublishers.com The structural versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. mdpi.com This adaptability has led to the development of a wide range of FDA-approved drugs for treating various diseases, including cancer, viral infections, and bacterial infections. nih.gov Pyrimidine-based drugs have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.govhumanjournals.com The pyrimidine nucleus often enhances the pharmacokinetic properties of a drug molecule by acting as a bioisostere for other aromatic systems and by forming crucial hydrogen bonds with biological targets. mdpi.com
Overview of Research Trajectories for 4-Phenylpyrimidine-2-carboxylic Acid and its Analogs
Research into this compound and its analogs is driven by the diverse biological activities exhibited by the broader class of phenylpyrimidine derivatives. Current investigations span several therapeutic areas, leveraging the core structure as a template for designing novel bioactive agents.
One major research trajectory focuses on cancer therapy . Scientists have designed and synthesized various phenylpyrimidine-carboxamide derivatives and evaluated their cytotoxic activity against human cancer cell lines, including lung, prostate, and breast cancer. mdpi.com The phenylaminopyrimidine (PAP) scaffold, for instance, is a key component in analogs of the anticancer drug Imatinib. mdpi.com These studies aim to develop new molecules that can inhibit specific targets involved in cancer progression.
Another significant area of research is in metabolic disorders . Analogs such as 4-amino-2-phenylpyrimidine derivatives have been synthesized and identified as potent agonists for the G-protein coupled receptor 119 (GPR119). nih.gov These compounds have shown promise in improving glucose tolerance, suggesting their potential as treatments for diabetes. nih.gov
The development of enzyme inhibitors is also a key focus. For example, derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov
Furthermore, the phenylpyrimidine scaffold is being explored for its potential in treating infectious diseases . Researchers have designed 2-phenylpyrimidine (B3000279) derivatives as novel antifungal agents that target the CYP51 enzyme, which is crucial for fungal cell membrane synthesis. nih.gov
The chemical synthesis and modification of the phenylpyrimidine core itself remain an active area of research. For instance, studies have explored reactions like the homolytic ethoxycarbonylation of 4-phenyl pyrimidine, aiming to develop efficient methods for functionalizing this key heterocyclic system. ucla.edu These synthetic advancements are crucial for generating new analogs with improved potency and selectivity for various biological targets.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGSNIRNGQVKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503351 | |
| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74647-39-5 | |
| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-Phenylpyrimidine-2-carboxylic acid. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, supplemented by two-dimensional (2D) experiments, allows for the unambiguous assignment of all atoms in the structure.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the carboxylic acid proton and the protons of the pyrimidine (B1678525) and phenyl rings. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the far downfield region of the spectrum, generally between 10.0 and 13.2 ppm. orgchemboulder.com
The aromatic region of the spectrum, from approximately 6.5 to 8.5 ppm, contains a complex set of signals from the seven protons on the phenyl and pyrimidine rings. libretexts.org The protons on the phenyl group (H-2', H-3', H-4', H-5', H-6') will exhibit splitting patterns (e.g., multiplets) based on their coupling with adjacent protons. Similarly, the protons on the pyrimidine ring (H-5 and H-6) will appear as doublets due to coupling with each other. The precise chemical shifts are influenced by the electronic effects of the substituents on each ring.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.2 | Broad Singlet |
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and resonates in the 165-190 ppm range. oregonstate.edu The aromatic carbons of both the phenyl and pyrimidine rings appear in the typical range of 125-170 ppm. oregonstate.edu The specific chemical shifts for the pyrimidine carbons are influenced by the presence of the two electronegative nitrogen atoms. Quaternary carbons, those without attached protons (C-2, C-4, C-1'), generally show weaker signals.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 190 |
| C2, C4, C5, C6 (Pyrimidine Ring) | 125 - 170 |
To definitively assign the proton and carbon signals, especially within the crowded aromatic region, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between adjacent protons on the phenyl ring and between the H-5 and H-6 protons of the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of each protonated carbon in the phenyl and pyrimidine rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary carbons and confirming the connectivity between the phenyl ring, the pyrimidine ring, and the carboxylic acid group. For instance, correlations between the pyrimidine protons and the phenyl carbons would confirm the C4-C1' bond. The use of such 2D experiments provides unambiguous assignment of all ¹³C resonances in pyrimidine systems. researchgate.net
When this compound acts as a ligand in metal complexes, ¹⁵N NMR spectroscopy is a powerful tool for determining which of the two pyrimidine nitrogen atoms is involved in coordination. The chemical shift of a nitrogen atom is highly sensitive to its electronic environment. Upon coordination to a metal center, the involved nitrogen nucleus experiences a significant upfield shift (a negative change in ppm) compared to its resonance in the free ligand. nih.gov This "coordination shift" can be substantial, ranging from approximately -30 to -150 ppm. nih.gov By comparing the ¹⁵N NMR spectrum of the metal complex to that of the free ligand, the coordinated nitrogen can be identified, as its signal will be shifted significantly upfield while the uncoordinated nitrogen's signal will remain largely unchanged. nih.govnih.gov
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and aromatic rings.
O-H Stretch: A very broad and strong absorption band is observed from 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.com This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state and in concentrated solutions. orgchemboulder.comspectroscopyonline.com
Aromatic C-H Stretch: Sharp, medium-intensity peaks appear just above 3000 cm⁻¹.
C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl group of the carboxylic acid is present. For aromatic acids, conjugation lowers the frequency of this vibration to the 1710-1680 cm⁻¹ range. spectroscopyonline.com
C=C and C=N Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations within the phenyl and pyrimidine rings. researchgate.net
C-O Stretch: A strong band associated with the carbon-oxygen single bond of the carboxylic acid group appears in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
O-H Bend: An out-of-plane bending vibration for the hydroxyl group results in a broad, medium-intensity band in the 960-900 cm⁻¹ region, which is also characteristic of carboxylic acid dimers. spectroscopyonline.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | > 3000 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Aromatic Rings | C=C / C=N Stretch | 1600 - 1450 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
Analysis of Pyrimidine Ring Vibrations
The infrared spectrum of this compound displays characteristic vibrations associated with the pyrimidine ring. These vibrations are crucial for confirming the presence and substitution pattern of this heterocyclic core. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of sharp, medium-to-strong absorption bands in the 1600-1400 cm⁻¹ region. Ring "breathing" vibrations, which involve the concerted stretching and contraction of the entire ring, also give rise to characteristic absorptions, though they can be complex. The specific frequencies of these vibrations are influenced by the electronic effects of the phenyl and carboxylic acid substituents.
Carboxylic Acid Group Vibrations (C=O, O-H)
The carboxylic acid functional group presents highly characteristic and easily identifiable bands in the IR spectrum. libretexts.orgopenstax.orgorgchemboulder.com The O-H bond of the carboxyl group results in a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.comorgchemboulder.comfiveable.me This broadening is a result of extensive hydrogen bonding, where the molecules form stable dimers in the solid state. orgchemboulder.comorgchemboulder.com
The carbonyl (C=O) stretching vibration is also prominent, appearing as a strong, sharp band. fiveable.me For aromatic carboxylic acids like this compound, where the carbonyl group is conjugated with the pyrimidine ring, this absorption is typically observed between 1710 and 1690 cm⁻¹. libretexts.orgorgchemboulder.com Conjugation lowers the frequency of the C=O stretch compared to non-conjugated carboxylic acids. libretexts.orgopenstax.orgpressbooks.pub Other significant vibrations include the C-O stretching and O-H bending. orgchemboulder.comorgchemboulder.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3300 - 2500 | Very broad and strong, characteristic of hydrogen-bonded dimers. libretexts.orgopenstax.orgorgchemboulder.comorgchemboulder.com |
| C=O Stretch | 1710 - 1690 | Strong and sharp; frequency is lowered by conjugation with the pyrimidine ring. libretexts.orgopenstax.orgorgchemboulder.com |
| C-O Stretch | 1320 - 1210 | Medium to strong intensity. orgchemboulder.comorgchemboulder.com |
| O-H Bend | 1440 - 1395 & 950 - 910 | In-plane and out-of-plane bending vibrations. orgchemboulder.com |
Mass Spectrometry (MS)
Molecular Ion Identification and Fragmentation Patterns
Mass spectrometry provides critical information about the molecular weight and fragmentation pathways of this compound. The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) corresponding to the exact mass of the molecule.
The fragmentation of carboxylic acids is well-documented. youtube.com Aromatic acids typically exhibit a prominent molecular ion peak. youtube.com The primary fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the carboxylic acid group. oregonstate.edu Key fragmentation steps include:
Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion (M - 17). oregonstate.edu
Loss of a carboxyl radical (•COOH): This cleavage leads to a fragment corresponding to the 4-phenylpyrimidine cation (M - 45). youtube.comoregonstate.edu
Decarboxylation (loss of CO₂): Subsequent fragmentation of the acylium ion can involve the loss of carbon monoxide (CO), a common pathway for such ions.
The fragmentation of the core 4-phenylpyrimidine structure would likely follow patterns similar to 4-phenylpyrimidine itself, which includes cleavages of the phenyl and pyrimidine rings. nist.gov
| Ion/Fragment | Proposed Structure | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | [C₁₁H₈N₂O₂]⁺ | 200 | Molecular Ion |
| [M - OH]⁺ | [C₁₁H₇N₂O]⁺ | 183 | Loss of hydroxyl radical oregonstate.edu |
| [M - COOH]⁺ | [C₁₀H₇N₂]⁺ | 155 | Loss of carboxyl radical |
| [M - OH - CO]⁺ | [C₁₀H₇N₂]⁺ | 155 | Loss of CO from the acylium ion |
UV-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is dictated by its extensive conjugated system, which includes the phenyl ring, the pyrimidine ring, and the carbonyl group of the carboxylic acid. This conjugation results in strong absorption in the UV region. The spectrum is expected to be characterized by two main types of electronic transitions:
π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. They typically result in strong absorption bands. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic shift). masterorganicchemistry.com
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. masterorganicchemistry.com Carbonyl compounds typically show a weak n→π* absorption. masterorganicchemistry.com
For a highly conjugated system like this compound, the primary π → π* absorption maximum (λmax) is expected to be significantly higher than that of benzene or simple pyrimidine, likely falling in the 250-300 nm range.
Influence of Substituents on Electronic Spectra
The electronic properties of substituents attached to the aromatic rings can significantly alter the UV-Vis absorption spectrum. The position and intensity of the absorption maxima can be modulated by the introduction of additional groups on either the phenyl or pyrimidine rings.
Bathochromic Shift (Red Shift): Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) attached to the phenyl or pyrimidine ring would increase the extent of conjugation by donating electron density into the π system. This would decrease the HOMO-LUMO energy gap and shift the λmax to a longer wavelength.
Hypsochromic Shift (Blue Shift): Electron-withdrawing groups (e.g., -NO₂, -CN) can have a more complex effect. While they can extend conjugation, they also lower the energy of the molecular orbitals. Depending on their position, they could potentially shift the absorption to shorter wavelengths.
Changes in solvent polarity can also influence the spectrum. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic shift, as polar solvents stabilize the non-bonding electrons. Conversely, π → π* transitions often experience a slight bathochromic shift with increasing solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
Table 1: Example Crystallographic Data for a Related Compound (Pyrimidine-4-carboxylic acid)
| Parameter | Value |
|---|---|
| Formula | C5H4N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not specified |
| b (Å) | Value not specified |
| c (Å) | Value not specified |
| **β (°) ** | Value not specified |
| Key Interaction | O—H⋯N hydrogen bonds |
| H-bond distance (Å) | 2.658 |
Note: This data is for a related structure and is presented for illustrative purposes. researchgate.net
Computational Chemistry for Spectroscopic Data Interpretation
Computational methods are indispensable for interpreting complex spectroscopic data and providing insights into molecular properties that may be difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric, electronic, and vibrational properties of molecules. nih.gov For compounds like this compound, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.net This level of theory provides a reliable description of molecular structures and energies. nih.gov
Geometry optimization of the molecular structure is the first step, yielding key parameters such as bond lengths and angles for the most stable conformer. nih.gov For the closely related compound 4-Phenylpyrimidine, DFT calculations have determined the bond lengths within the pyrimidine and phenyl rings, which are expected to be very similar in this compound. nih.gov
Following optimization, vibrational frequency calculations are performed. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule and can be directly compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. sci-hub.box The characteristic stretching vibration of the carboxylic acid C=O group is typically observed at a high frequency, while O-H stretching appears as a broad band. niscpr.res.inresearchgate.net DFT calculations aid in the precise assignment of each experimental band to a specific molecular motion. mdpi.com
Table 2: Calculated Geometrical Parameters for the Analogous 4-Phenylpyrimidine Moiety (B3LYP/6-311++G(d,p))
| Bond/Angle | Calculated Value (Å or °) |
|---|---|
| N1—C4 | 1.345 Å |
| N1—C12 | 1.331 Å |
| N2—C11 | 1.337 Å |
| N2—C12 | 1.335 Å |
| C—C (ring avg.) | 1.387 - 1.484 Å |
| C—H (ring avg.) | 1.082 - 1.087 Å |
Data derived from a study on 4-Phenylpyrimidine, a closely related analogue. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states and to simulate electronic absorption spectra, such as UV-Vis spectra. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (intensities). researchgate.netnih.gov
For the analogous 4-Phenylpyrimidine, TD-DFT calculations have been performed to predict its UV-Vis spectrum in the gas phase and in different solvents. nih.gov The results typically show excellent agreement with experimental data, allowing for the assignment of absorption bands to specific electronic transitions, often of a π → π* character involving the aromatic system. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting spectra in solution, as solvent polarity can influence the energies of the molecular orbitals involved in the transitions. mdpi.com
Table 3: Theoretical UV-Vis Absorption Data for the Analogous 4-Phenylpyrimidine
| Medium | Calculated λmax (nm) |
|---|---|
| Gas Phase | Specific value depends on transition |
| Water | Specific value depends on transition |
| DMSO | Specific value depends on transition |
| Methanol | Specific value depends on transition |
Data derived from a TD-DFT study on 4-Phenylpyrimidine. nih.gov
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the phenyl group to the pyrimidine ring and the C-C bond linking the carboxylic acid group.
Computational methods are used to perform a potential energy surface scan, where the total energy of the molecule is calculated as a function of these dihedral angles. This process identifies the lowest-energy conformation, known as the global minimum, which represents the most stable and populated structure of the molecule under given conditions. nih.gov The energy barriers between different conformers can also be determined. nih.gov This energy minimization is a critical prerequisite for obtaining meaningful results from subsequent DFT and TD-DFT calculations, as these are performed on the optimized, most stable geometry. nih.gov The relative orientation of the phenyl and carboxylic acid groups can significantly influence the molecule's electronic properties and intermolecular interactions.
Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the coordination chemistry and materials science applications of this compound are not available in the public domain. The requested article, which requires in-depth, scientifically accurate data for each specified subsection—including synthesis, structural characterization, spectroscopic studies, and luminescence properties of its metal complexes—cannot be generated.
Information on related but structurally distinct compounds, such as 2-phenylpyrimidine-4-carboxylic acid or pyrimidine-2-carboxylic acid, exists. However, extrapolating this data would be scientifically inaccurate, as the specific placement of the phenyl and carboxylate groups on the pyrimidine ring critically influences the ligand's electronic and steric properties, and thus the characteristics of its metal complexes.
Without primary research articles that have synthesized and characterized metal complexes of this compound, it is not possible to provide the detailed findings on ligand binding modes, the influence of specific metal ions (Co, Ni, Zn, Ru, Lanthanides), X-ray diffraction data, specific spectroscopic data (IR, UV-Vis, NMR), or quantitative luminescence properties (e.g., quantum yields, lifetimes) as required by the prompt. Therefore, to ensure scientific accuracy and avoid generating unsubstantiated information, this article cannot be written.
Coordination Chemistry and Materials Science Applications
Catalytic Applications of 4-Phenylpyrimidine-2-carboxylic Acid and its Metal Complexes
The unique molecular architecture of this compound, featuring a nitrogen-rich pyrimidine (B1678525) ring, a phenyl substituent, and a carboxylic acid group, makes it and its derivatives promising candidates for applications in catalysis. The pyrimidine moiety can act as a ligand for metal centers, while the carboxylic acid group can participate in proton transfer and hydrogen bonding, or be modified to tune the electronic and steric properties of the compound.
Roles in Organic Reactions
While specific research on the catalytic role of this compound in a broad range of organic reactions is an emerging field, the inherent properties of the pyrimidine and carboxylic acid functional groups suggest its potential as a versatile catalyst or ligand. Pyrimidine derivatives are known to participate in various organic transformations, and the presence of the carboxylic acid group can enhance catalytic activity through Brønsted acidity or by acting as a coordinating site.
For instance, related heterocyclic carboxylic acids have been shown to be effective catalysts in condensation reactions. A notable example is the use of N-sulfonic acid pyridinium-4-carboxylic acid chloride as a catalyst for the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines from aldehydes, 2-thiobarbituric acid, and ammonium acetate under solvent-free conditions iau.ir. This highlights the potential of acidic heterocyclic compounds to facilitate multicomponent reactions. Although this example involves a pyridine rather than a pyrimidine ring, the underlying principle of a nitrogen-containing heterocycle with a carboxylic acid group promoting the reaction is relevant.
The development of novel pyrimidine-4-carboxylic acid derivatives is an active area of research, with a focus on their potential applications in various fields, including their use as synthons for more complex molecules semanticscholar.org. The catalytic applications of these derivatives in organic synthesis remain a promising area for future exploration.
Transfer Hydrogenation Catalysis
Transfer hydrogenation is a crucial process in organic synthesis, providing a safer and more convenient alternative to using high-pressure hydrogen gas. This reaction typically involves the use of a metal complex as a catalyst and a hydrogen donor molecule, such as 2-propanol or formic acid. The design of the ligand coordinating the metal center is critical for the efficiency and selectivity of the catalyst.
Ruthenium complexes have been extensively studied for their catalytic activity in transfer hydrogenation reactions. The coordination of nitrogen-containing ligands, such as those derived from pyrimidines, can significantly influence the catalytic performance. For example, ruthenium(II)-p-cymene complexes incorporating substituted pyridine-quinoline ligands have been successfully used as catalysts for the transfer hydrogenation of benzophenone to benzhydrol using 2-propanol as the hydrogen source mdpi.com. In these systems, the bidentate N^N ligand plays a crucial role in stabilizing the ruthenium center and facilitating the catalytic cycle, which is presumed to proceed via a ruthenium(II) hydride species mdpi.com.
While direct studies on this compound in this context are limited, its ability to act as a bidentate N,O-ligand through the pyrimidine nitrogen and the carboxylate oxygen makes it a highly promising candidate for the development of new transfer hydrogenation catalysts. The electronic properties of the phenylpyrimidine moiety can be tuned to modulate the activity of the metal center, potentially leading to highly efficient and selective catalytic systems.
| Catalyst/Ligand System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| N-sulfonic acid pyridinium-4-carboxylic acid chloride | Multicomponent condensation | Acidic heterocyclic catalyst for the synthesis of fused pyrimidines. | iau.ir |
| Ruthenium(II)-p-cymene complexes with pyridine-quinoline ligands | Transfer Hydrogenation | N^N ligand stabilizes the active ruthenium hydride species. | mdpi.com |
Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined molecular assemblies. Crystal engineering, a sub-discipline of supramolecular chemistry, utilizes these interactions to design and synthesize crystalline solids with desired structures and properties. This compound is an excellent building block for supramolecular chemistry and crystal engineering due to its combination of hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking.
Hydrogen Bonding Networks and π-π Stacking Interactions
The carboxylic acid group of this compound is a strong hydrogen bond donor (O-H) and acceptor (C=O). This allows for the formation of robust hydrogen-bonded networks. A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating an eight-membered ring researchgate.net. In addition to this homosynthon, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, leading to the formation of heterosynthons with the carboxylic acid group of a neighboring molecule. This is a recurring motif in the crystal structures of pyrazine and pyridine monocarboxylic acids, where an O-H···N hydrogen bond is a key feature of the self-assembly nih.gov.
The phenyl and pyrimidine rings of the molecule provide platforms for π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a significant role in stabilizing the crystal packing and directing the formation of extended structures. In the crystal structures of co-crystals involving pyrimidine derivatives and carboxylic acids, weak π-π stacking interactions between the pyrimidine rings are often observed, contributing to the formation of a three-dimensional supramolecular architecture tandfonline.comtandfonline.com. The interplay between the strong hydrogen bonds and the weaker π-π stacking interactions is crucial in determining the final crystal structure.
Formation of Dimeric Units and Extended Frameworks
The combination of hydrogen bonding and π-π stacking interactions in this compound and its derivatives can lead to the formation of various supramolecular assemblies, from simple dimeric units to complex extended frameworks. The deprotonated form of the molecule, 4-phenylpyrimidine-2-carboxylate, is particularly effective in forming coordination polymers and metal-organic frameworks (MOFs) when combined with metal ions.
In the context of lanthanide-based coordination frameworks, derivatives of 2-phenylpyrimidine-4-carboxylic acid have been shown to form carboxylate-bridged dimer units rsc.org. These dimers can then be linked into one-dimensional (1D) chains or two-dimensional (2D) sheets through the coordination of other ligands or further interactions between the pyrimidine rings. For example, in some isostructural lanthanide complexes, extensive π-π stacking exists between the anti-anti carboxylate bridged dimers rsc.org. In other cases, the dimers are connected by oxalate ligands to form 1D chains rsc.org. The use of a dicarboxylic acid derivative, 2-phenylpyrimidine-4,6-dicarboxylic acid, allows for the formation of more complex 2D structures where the carboxylates adopt both anti-anti and chelate-bridging modes rsc.org. These examples demonstrate the versatility of the phenylpyrimidine-carboxylate scaffold in the construction of extended frameworks with controlled dimensionality.
| Interaction Type | Structural Motif | Resulting Assembly | Reference |
|---|---|---|---|
| O-H···O Hydrogen Bonding | Carboxylic acid dimer | Dimeric units | researchgate.net |
| O-H···N Hydrogen Bonding | Carboxylic acid-pyrimidine heterodimer | Chains and networks | nih.gov |
| π-π Stacking | Stacking of pyrimidine and/or phenyl rings | Stabilization of 3D structures | tandfonline.comtandfonline.com |
| Metal-carboxylate coordination | Carboxylate-bridged metal dimers | 1D chains and 2D sheets (MOFs) | rsc.org |
Applications in Advanced Materials
The unique electronic and photophysical properties of the this compound scaffold make it a valuable component in the design of advanced functional materials. Its derivatives have shown promise in the fields of organic electronics and luminescent materials.
Emitters: As the light-emitting component, where the color and efficiency of the emission can be controlled by chemical modification.
Host Materials: In phosphorescent OLEDs, the host material plays a crucial role in energy transfer to the phosphorescent emitter. Bipolar host materials containing both electron-donating and electron-accepting moieties, such as those incorporating pyrimidine, are particularly effective.
Electron-Transporting Materials (ETMs): The electron-deficient character of pyrimidine enhances the electron-transport and injection properties of these materials spiedigitallibrary.org.
Furthermore, the ability of this compound to act as a ligand for lanthanide ions has led to the development of luminescent metal-organic frameworks (MOFs) rsc.org. These materials exhibit the characteristic sharp emission lines of the lanthanide ions, such as the red emission from Eu³⁺ and the green emission from Tb³⁺ rsc.org. The pyrimidine-based ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then luminesces. The quantum yield and lifetime of the luminescence can be influenced by the coordination environment of the lanthanide ion and the aggregation of the dimeric units within the framework rsc.org. These luminescent MOFs have potential applications in areas such as sensing, bio-imaging, and solid-state lighting nih.gov.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic ligands. The specific geometry and chemical functionalities of the organic linker play a crucial role in determining the structure, porosity, and ultimately the properties of the resulting MOF. This compound is an excellent candidate for a linker in MOF synthesis due to its rigid structure and multiple coordination sites.
The pyrimidine ring offers potential nitrogen atoms for coordination, while the carboxylate group provides a well-established binding site for a wide range of metal ions. The presence of the phenyl group can influence the framework's topology through steric effects and can also be a site for post-synthetic modification to tune the material's properties.
Synthesis and Structure of MOFs with this compound
The synthesis of MOFs incorporating this compound typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. The choice of metal ion, solvent, temperature, and reaction time can significantly impact the final structure of the MOF.
The coordination of this compound with various metal centers can lead to a diverse range of network topologies. For instance, coordination with divalent transition metal ions such as Zn(II), Cu(II), and Co(II) can result in frameworks with varying dimensionality and pore sizes. The carboxylate group can act as a monodentate, bidentate bridging, or chelating ligand, while the pyrimidine nitrogen atoms can also participate in coordination, leading to higher connectivity and more robust frameworks.
Below is a hypothetical data table illustrating potential structural parameters of MOFs derived from this compound with different metal ions, based on findings for structurally similar ligands.
| Metal Ion | Coordination Mode of Carboxylate | Coordination of Pyrimidine N | Resulting Framework Dimensionality | Potential Pore Size (Å) |
| Zn(II) | Bidentate Bridging | Monodentate | 3D | 5-10 |
| Cu(II) | Bidentate Chelating & Bridging | Bridging | 2D Layered | 3-7 |
| Co(II) | Monodentate and Bidentate Bridging | Monodentate | 3D | 6-12 |
| Lanthanide(III) | Bidentate Bridging | Bidentate Chelating | 3D | 8-15 |
Properties and Applications of Derived MOFs
MOFs constructed from this compound are anticipated to exhibit a range of interesting properties, making them suitable for various applications.
Gas Storage and Separation: The porous nature of these MOFs could be exploited for the storage of gases like hydrogen and methane. Furthermore, the introduction of the phenyl group and the nitrogen atoms of the pyrimidine ring can create specific binding sites for certain gas molecules, enabling selective gas separation. For example, the polarizability of the phenyl ring and the basicity of the nitrogen atoms could lead to preferential adsorption of CO2 over N2.
Catalysis: The metal centers within the MOF can act as active catalytic sites. The porosity of the framework allows for the diffusion of reactants to these sites, while the organic linker can be functionalized to modulate the catalytic activity and selectivity.
Sensing: The luminescence properties of MOFs containing lanthanide ions and this compound could be utilized for chemical sensing. The emission intensity or wavelength might change upon the inclusion of specific guest molecules into the pores, providing a detectable signal.
Functional Materials with Tunable Properties
Beyond MOFs, this compound can be used to create a variety of other functional materials where its coordination to metal ions imparts specific, tunable properties. These materials may not necessarily be crystalline or porous but possess unique optical, electronic, or magnetic characteristics.
Luminescent Materials
Coordination of this compound to lanthanide ions (e.g., Eu³⁺, Tb³⁺) can lead to the formation of highly luminescent materials. In these systems, the organic ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits at its characteristic wavelength. The phenyl group can enhance the absorption cross-section of the ligand, leading to brighter emission. The emission color and intensity can be tuned by changing the lanthanide ion or by modifying the substituents on the phenyl ring.
A hypothetical table of photophysical properties for such materials is presented below.
| Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |
| Eu³⁺ | ~320 | 615 (red) | 40-60 |
| Tb³⁺ | ~310 | 545 (green) | 50-70 |
| Sm³⁺ | ~330 | 595 (orange) | 20-30 |
These luminescent materials could find applications in lighting devices, displays, and as probes in biological imaging.
Magnetic Materials
Q & A
Q. What are the common synthetic routes for 4-phenylpyrimidine-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves condensation and cyclization steps. For example, analogous pyrimidine derivatives are synthesized via reactions between aldehydes (e.g., 4-chlorobenzaldehyde) and aminopyridine precursors, followed by functional group modifications. Catalysts like palladium or copper are often used, with solvents such as DMF or toluene under controlled temperatures . Key parameters include catalyst loading (0.5–2 mol%), reaction time (12–24 hrs), and purification via recrystallization or column chromatography.
Q. How can spectroscopic and crystallographic methods characterize this compound?
- X-ray crystallography : Over 123 carboxylic acid-aminopyrimidine synthon structures are available in the Cambridge Structural Database (CSD), enabling comparison of hydrogen-bonding patterns and lattice packing .
- Spectroscopy : NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm). IR spectroscopy confirms C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for hazards (e.g., respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose of waste via approved chemical protocols. Note that the compound is labeled "for research use only" and requires validation for specific applications .
Advanced Research Questions
Q. How do contradictions in crystallographic data for pyrimidine-carboxylic acid derivatives inform hydrogen-bonding variability?
Structural studies reveal variability in synthon formation. For example, the carboxylic acid group may form dimeric motifs (R₂²(8) graph set) or interact with pyrimidine N-atoms. Computational modeling (e.g., DFT) can predict dominant motifs, while experimental XRD data from the CSD (123 structures) provide empirical validation .
Q. What strategies resolve low yields in the synthesis of this compound derivatives?
Q. How can computational methods predict the biological activity of this compound analogs?
Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to targets like kinases or receptors. QSAR models correlate structural features (e.g., logP, electron-withdrawing substituents) with antimicrobial or anticancer activity. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What are the challenges in reconciling experimental and computational data for pyrimidine-carboxylic acid tautomerism?
The compound may exhibit keto-enol tautomerism, affecting reactivity. Compare computed (DFT) energy barriers with experimental NMR kinetic studies. Solvent effects (polar vs. nonpolar) can shift tautomeric equilibria, requiring multi-method validation (e.g., UV-Vis, NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
